molecular formula C19H21FN2O3S B2656650 N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide CAS No. 879357-58-1

N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide

Cat. No. B2656650
CAS RN: 879357-58-1
M. Wt: 376.45
InChI Key: LWQVFXZTMGUFBP-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.45. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Molecular Probes

Fluorescent molecular probes are crucial in studying biological events and processes due to their sensitivity and specificity. The synthesis and spectral properties of compounds with sulfonyl groups, similar to N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide, have been explored for their potential as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, which can be correlated with solvent polarity, making them suitable for developing ultrasensitive fluorescent molecular probes (Diwu et al., 1997).

Drug Metabolism

In drug metabolism research, the biaryl-bis-sulfonamide structure, closely related to the chemical structure of interest, has been studied for its metabolism in preclinical species. The application of microbial-based surrogate biocatalytic systems has been demonstrated to produce sufficient amounts of mammalian metabolites for structural characterization by nuclear magnetic resonance spectroscopy. This approach supports the full structure characterization of metabolites, which is essential for understanding the drug's pharmacokinetics and metabolism (Zmijewski et al., 2006).

Antimicrobial Activity

The synthesis of new compounds carrying the sulfonamide moiety has been explored for their potential antimicrobial activity. Specifically, derivatives of 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino carrying the sulfonamide moiety have shown promising antibacterial and antifungal activities. These compounds were evaluated against a panel of Gram-positive, Gram-negative bacteria, and fungi, displaying higher activity compared to reference drugs in some cases. The study highlights the potential of sulfonamide derivatives as antimicrobial agents, which could lead to the development of new therapeutic options for bacterial and fungal infections (Ghorab et al., 2017).

Insecticide Development

The discovery and characterization of sulfoxaflor, a novel insecticide targeting sap-feeding pests, illustrate the application of sulfonamide derivatives in agricultural sciences. Sulfoxaflor exhibits broad-spectrum efficacy against various sap-feeding insect pests, with a unique mode of action different from existing insecticides. This research underlines the importance of sulfonamide derivatives in developing new insect control agents that can overcome resistance issues and provide effective pest management solutions (Zhu et al., 2011).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-15-6-8-16(9-7-15)11-13-26(24,25)22-12-10-19(23)21-14-17-4-2-3-5-18(17)20/h2-9,11,13,22H,10,12,14H2,1H3,(H,21,23)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQVFXZTMGUFBP-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(2-fluorophenyl)methyl]-3-[2-(4-methylphenyl)ethenesulfonamido]propanamide

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